

Introduction: The Critical Role of Solubility in the Application of 2-Chloroisonicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroisonicotinamide

Cat. No.: B010422

[Get Quote](#)

2-Chloroisonicotinamide (CAS No. 100859-84-5), a pyridine carboxamide derivative, is a pivotal building block in modern chemistry.[1] Its utility spans the synthesis of pharmaceuticals, the development of novel agrochemicals, and as a key intermediate in various organic syntheses.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and biological screening. Poorly characterized solubility can lead to failed reactions, inaccurate biological assays, and significant delays in development timelines.

This guide provides a comprehensive technical overview of the solubility of **2-Chloroisonicotinamide**. Recognizing the scarcity of publicly available quantitative data, we shift the focus from a simple data repository to a practical, instructional framework. Herein, we will explore the theoretical underpinnings of its solubility based on its physicochemical properties, provide estimations for its behavior in common laboratory solvents, and, most critically, present a detailed, field-proven experimental protocol for its precise determination.

Physicochemical Properties and Theoretical Solubility Profile

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The structure of **2-Chloroisonicotinamide**, featuring a pyridine ring, a chloro substituent, and a carboxamide group, allows for a complex interplay of intermolecular forces.

Key Physicochemical Parameters:

Property	Value / Estimate	Source
Molecular Formula	C ₆ H ₅ ClN ₂ O	[1][3]
Molecular Weight	156.57 g/mol	[1][3]
Melting Point	~198 °C	[4]
Predicted pKa	14.37 ± 0.50	[4]
XLogP3 (Estimate)	1.6	[5]

The amide group (-CONH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen). The pyridine nitrogen and the chloro group can also act as hydrogen bond acceptors. This complex functionality suggests that **2-Chloroisonicotinamide** will exhibit its highest solubility in polar solvents capable of hydrogen bonding.

- **Polar Protic Solvents** (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected, leading to favorable solubility. However, the relatively nonpolar pyridine ring and chloro-substituent may limit very high solubility in water.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone, THF): These solvents are strong hydrogen bond acceptors. Solvents like DMSO and DMF are particularly powerful due to their high polarity and are often used when other solvents fail.[6][7] Good solubility is anticipated in these solvents.
- **Nonpolar Solvents** (e.g., hexane, toluene): Lacking polarity and hydrogen bonding capabilities, these solvents are unlikely to effectively solvate the polar amide group of **2-Chloroisonicotinamide**. Solubility is expected to be very low.

Estimated Solubility in Common Solvents

While precise, experimentally determined values are scarce, we can provide the following estimations based on first principles and anecdotal evidence from synthesis literature. This

table serves as a practical starting point for solvent selection.

Solvent Class	Solvent	Estimated Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	High	Highly polar, strong H-bond acceptor.[8]
N,N-Dimethylformamide (DMF)	High	Highly polar, strong H-bond acceptor.[7]	
Tetrahydrofuran (THF)	Moderate	Polar ether, H-bond acceptor, but less polar than DMSO/DMF.[9][10]	
Acetone	Moderate to Low	Ketone with moderate polarity.	
Polar Protic	Methanol	Moderate	Capable of H-bonding, polar.
Ethanol	Moderate to Low	Less polar than methanol, but still capable of H-bonding.	
Water	Low	Can form H-bonds, but the molecule's overall polarity is limited.	
Nonpolar	Toluene	Very Low	Aromatic hydrocarbon, unable to form strong interactions.
Hexane	Very Low	Aliphatic hydrocarbon, unable to form strong interactions.	
Chlorinated	Dichloromethane (DCM)	Low	Moderately polar but a weak H-bond acceptor.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method, as outlined in guidelines such as OECD 105.^{[2][3][11][12]} This method is reliable, widely accepted, and directly measures the saturation concentration of a compound in a given solvent at a specific temperature.^[6]

Causality Behind Experimental Choices

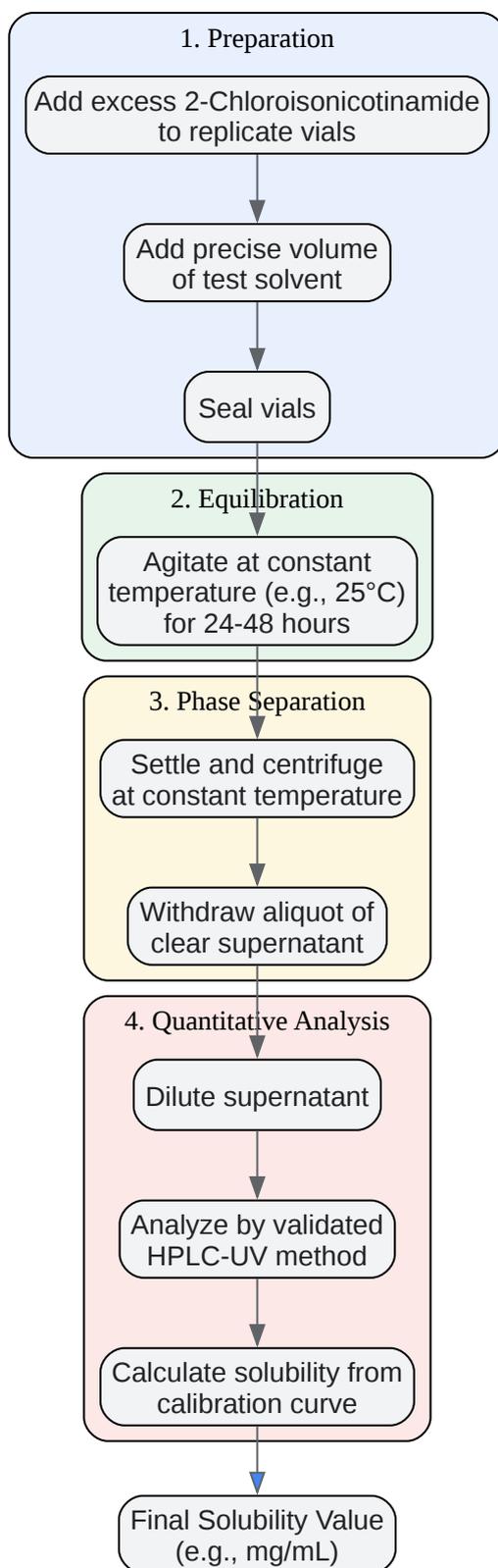
- **Use of Excess Solid:** Adding an excess of the compound ensures that the resulting solution is truly saturated, representing the thermodynamic equilibrium between the dissolved and undissolved states.^[6]
- **Prolonged Agitation:** Continuous agitation for 24-48 hours is crucial to ensure that this equilibrium is reached. Insufficient agitation time is a common source of error, leading to an underestimation of solubility.
- **Temperature Control:** Solubility is highly temperature-dependent. Maintaining a constant and precise temperature (e.g., 25 °C ± 0.5 °C) is mandatory for reproducible results.
- **Phase Separation:** After equilibration, it is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by changing the temperature). Centrifugation followed by careful withdrawal of the supernatant is a robust method.
- **Quantitative Analysis:** The concentration of the solute in the clear, saturated supernatant must be determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to ensure accuracy.

Step-by-Step Protocol

- **Preparation:**
 - Add an excess amount of crystalline **2-Chloroisonicotinamide** to several vials (a minimum of three replicates is recommended). "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is to add ~10-20 mg of solid to 1-2 mL of the chosen solvent.

- Add the precise volume of the test solvent to each vial.
- Seal the vials securely to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant-temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).
 - Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is often sufficient, but a preliminary experiment should be run to confirm that equilibrium is reached (i.e., concentrations measured at 24h and 48h are not significantly different).[13]
- Phase Separation:
 - After the equilibration period, allow the vials to rest at the same constant temperature to let the excess solid settle.
 - To ensure complete removal of undissolved particles, centrifuge the vials at the experimental temperature.
 - Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.
- Analysis:
 - Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
 - Quantify the concentration of **2-Chloroisonicotinamide** in the diluted sample using a validated HPLC-UV method.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Shake-Flask method workflow for solubility determination.

Conclusion

While a definitive, universal solubility table for **2-Chloroisonicotinamide** in all common solvents is not readily available in the public domain, a robust understanding of its physicochemical properties allows for reasoned estimations of its behavior. Its hydrogen bonding capabilities suggest good solubility in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar media. For any application requiring precise knowledge of its saturation point, the shake-flask method detailed in this guide provides a reliable and scientifically sound pathway to generating high-quality, reproducible data. This empirical approach is indispensable for ensuring the success of research and development efforts involving this versatile chemical intermediate.

References

- LookChem. Cas 100859-84-5, **2-CHLOROISONICOTINAMIDE**. [\[Link\]](#)
- OECD. Test No. 105: Water Solubility. [\[Link\]](#)
- Situ Biosciences. OECD 105 - Water Solubility. [\[Link\]](#)
- Analytice. OECD 105 – Water Solubility Test at 20°C. [\[Link\]](#)
- Government of Canada. New Substances Notification. [\[Link\]](#)
- Baka, E., et al. "Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound." *Journal of Pharmaceutical and Biomedical Analysis*, 2008. [\[Link\]](#)
- PubChem. **2-Chloroisonicotinamide**. [\[Link\]](#)
- PubChem. 2-Chloronicotinamide. [\[Link\]](#)
- BioAssay Systems. Solubility Testing – Shake Flask Method. [\[Link\]](#)
- Stoppe, C., et al. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." *Brazilian Journal of Pharmaceutical Sciences*, 2013. [\[Link\]](#)

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [[Link](#)]
- Reddit. DMF Work-up and Solubility Issues. [[Link](#)]
- gChem Global. Dimethyl Sulfoxide (DMSO). [[Link](#)]
- Wikipedia. Tetrahydrofuran. [[Link](#)]
- Organic Chemistry Data. Tetrahydrofuran (THF). [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. chemimpex.com [chemimpex.com]
2. Cas 100859-84-5,2-CHLOROISONICOTINAMIDE | lookchem [lookchem.com]
3. 2-Chloroisonicotinamide | C₆H₅CIN₂O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. 2-CHLOROISONICOTINAMIDE | 100859-84-5 [amp.chemicalbook.com]
5. 2-Chloronicotinamide | C₆H₅CIN₂O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
6. reddit.com [reddit.com]
7. chempoint.com [chempoint.com]
8. gchemglobal.com [gchemglobal.com]
9. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
10. Tetrahydrofuran (THF) [commonorganicchemistry.com]
11. IUPAC-NIST Solubilities Database [srdata.nist.gov]
12. 2-Chloroisonicotinamide | 100859-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
13. Solvent Miscibility Table [sigmaaldrich.com]

- To cite this document: BenchChem. [Introduction: The Critical Role of Solubility in the Application of 2-Chloroisonicotinamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b010422#solubility-of-2-chloroisonicotinamide-in-common-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com